molecular formula C20H28N2O B5647976 N'-ethyl-N,N-dimethyl-N'-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine

N'-ethyl-N,N-dimethyl-N'-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine

Cat. No.: B5647976
M. Wt: 312.4 g/mol
InChI Key: CLAIDKJLZYGEHQ-UHFFFAOYSA-N
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Description

N’-ethyl-N,N-dimethyl-N’-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of an ethane-1,2-diamine backbone with ethyl, dimethyl, and phenylmethoxyphenyl substituents. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-ethyl-N,N-dimethyl-N’-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with ethylenediamine, which is reacted with ethyl bromide to introduce the ethyl group.

    Dimethylation: The intermediate product is then subjected to dimethylation using dimethyl sulfate or methyl iodide.

    Phenylmethoxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity. Solvents such as ethanol or methanol are commonly used, and catalysts may be employed to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N’-ethyl-N,N-dimethyl-N’-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenylmethoxyphenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Phenylmethoxyphenyl halides, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N’-ethyl-N,N-dimethyl-N’-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-ethyl-N,N-dimethyl-N’-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to various biochemical effects, including inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: Similar in structure but lacks the ethyl and phenylmethoxyphenyl groups.

    N,N,N’,N’-Tetramethylethylenediamine: Contains four methyl groups instead of ethyl and phenylmethoxyphenyl groups.

    Ethylenediamine: The simplest form, lacking any substituents.

Uniqueness

N’-ethyl-N,N-dimethyl-N’-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine is unique due to the presence of the phenylmethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

N'-ethyl-N,N-dimethyl-N'-[(3-phenylmethoxyphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-4-22(14-13-21(2)3)16-19-11-8-12-20(15-19)23-17-18-9-6-5-7-10-18/h5-12,15H,4,13-14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAIDKJLZYGEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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